Acetylprolyl-alpha,beta-dehydrovaline methylamide Acetylprolyl-alpha,beta-dehydrovaline methylamide
Brand Name: Vulcanchem
CAS No.: 132168-80-0
VCID: VC21223292
InChI: InChI=1S/C13H21N3O3/c1-8(2)11(13(19)14-4)15-12(18)10-6-5-7-16(10)9(3)17/h10H,5-7H2,1-4H3,(H,14,19)(H,15,18)/t10-/m0/s1
SMILES: CC(=C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)C
Molecular Formula: C13H21N3O3
Molecular Weight: 267.32 g/mol

Acetylprolyl-alpha,beta-dehydrovaline methylamide

CAS No.: 132168-80-0

Cat. No.: VC21223292

Molecular Formula: C13H21N3O3

Molecular Weight: 267.32 g/mol

* For research use only. Not for human or veterinary use.

Acetylprolyl-alpha,beta-dehydrovaline methylamide - 132168-80-0

Specification

CAS No. 132168-80-0
Molecular Formula C13H21N3O3
Molecular Weight 267.32 g/mol
IUPAC Name (2S)-1-acetyl-N-[3-methyl-1-(methylamino)-1-oxobut-2-en-2-yl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C13H21N3O3/c1-8(2)11(13(19)14-4)15-12(18)10-6-5-7-16(10)9(3)17/h10H,5-7H2,1-4H3,(H,14,19)(H,15,18)/t10-/m0/s1
Standard InChI Key KBMKJMVWDGLMCB-JTQLQIEISA-N
Isomeric SMILES CC(=C(C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C)C
SMILES CC(=C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)C
Canonical SMILES CC(=C(C(=O)NC)NC(=O)C1CCCN1C(=O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator